REACTION_CXSMILES
|
C[O:2][C:3](=[O:25])[CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][NH:18][C:19](=O)C(F)(F)F.CI.[H-].[Na+]>C1COCC1>[CH3:19][NH:18][CH2:17][CH2:16][O:15][CH2:14][CH2:13][O:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][C:3]([OH:25])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
16.1 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1 hr at RT, the crude reaction medium
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
is concentrated to dryness under RP
|
Type
|
ADDITION
|
Details
|
diluted with 0.5 ml of THF and 0.8 ml of water
|
Type
|
ADDITION
|
Details
|
At RT, 30.6 mg of LiOH is then added to the reaction medium
|
Type
|
CUSTOM
|
Details
|
The crude reaction medium
|
Type
|
WAIT
|
Details
|
is kept 2 hrs at RT, 16 hrs at −20° C.
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
purified by flash-chromatography on 30 g of C18-grafted silica gel (gradient of elution water:acetonitrile from 95:5 to 5:95 by volume)
|
Type
|
ADDITION
|
Details
|
After concentration of fractions containing the desired product under RP, 115.3 mg of 3-(2-{2-[2-(2-methylamino-ethoxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid
|
Type
|
CUSTOM
|
Details
|
are obtained in the form of a yellow oil
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CNCCOCCOCCOCCOCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |